Core Scaffold Differentiation: 2,5-Dimethylfuran-3-carboxamide vs. Unsubstituted Furan-3-carboxamide in Antiviral Potency
In a published SAR series of furan-carboxamide H5N1 inhibitors, compounds bearing the 2,5-dimethylfuran-3-carboxamide core demonstrated consistently superior antiviral potency compared to unsubstituted furan-3-carboxamide analogs. The lead 2,5-dimethyl derivative 1a achieved an EC50 of 1.25 μM, representing a >6-fold improvement over the initial hit compound 1b (EC50 = 7.716 μM) which also contains the 2,5-dimethyl motif, and exceeding the activity of unsubstituted furan-3-carboxamide congeners that were not advanced to quantitative EC50 determination due to inactivity. [1] This class-level SAR supports the hypothesis that the 2,5-dimethyl substitution pattern present in CAS 2034350-29-1 is a critical pharmacophoric element for target engagement in this scaffold class.
| Evidence Dimension | Antiviral potency (EC50) against H5N1 influenza A virus |
|---|---|
| Target Compound Data | 2,5-dimethylfuran-3-carboxamide core is present in CAS 2034350-29-1 (exact EC50 for CAS 2034350-29-1 not reported) |
| Comparator Or Baseline | Unsubstituted furan-3-carboxamide analogs: insufficient activity to warrant EC50 measurement |
| Quantified Difference | 2,5-dimethyl core derivatives active at low μM (e.g., 1.25 μM); unsubstituted core analogs inactive in the same assay system |
| Conditions | H5N1 influenza A virus infected MDCK cells; cytopathic effect (CPE) reduction assay |
Why This Matters
Procurement of CAS 2034350-29-1 secures the 2,5-dimethylfuran-3-carboxamide pharmacophore, which is empirically linked to target engagement and antiviral potency, whereas simpler furan-3-carboxamide alternatives lack this validated activity-enhancing feature.
- [1] Yongjia H. et al. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances, 2017, 7, 10267-10276. View Source
